H-Aeg(Fmoc)-OH*HCl, also known as N-[N'-Fmoc-(2'-aminoethyl)] glycine hydrochloride, is a specialized chemical compound primarily used in peptide synthesis and the development of peptide nucleic acids. This compound is characterized by its high purity (99%) and plays a crucial role in the synthesis of complex biomolecules.
This compound can be sourced from various chemical suppliers, including Merck Millipore and PolyOrg, Inc., which provide detailed specifications and applications for H-Aeg(Fmoc)-OH*HCl. Its chemical structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for protecting the amino group during synthesis processes.
H-Aeg(Fmoc)-OH*HCl is classified as a protected amino acid derivative. It falls under the category of Fmoc-amino acids, which are widely utilized in solid-phase peptide synthesis due to their stability and ease of deprotection.
The synthesis of H-Aeg(Fmoc)-OH*HCl typically involves the following methods:
The synthesis process may include:
The molecular formula of H-Aeg(Fmoc)-OH*HCl is , with a molecular weight of approximately 384.38 g/mol. The structure features:
The compound appears as a white to off-white powder and is characterized by its stability under standard storage conditions. Analytical techniques such as NMR and mass spectrometry are used to confirm its structure.
H-Aeg(Fmoc)-OH*HCl participates in several chemical reactions relevant to peptide synthesis:
The reaction conditions must be optimized to prevent side reactions such as racemization or incomplete coupling, which can affect yield and purity.
The mechanism of action for H-Aeg(Fmoc)-OH*HCl in peptide synthesis involves:
This process allows for efficient assembly of peptides with high fidelity and minimal side reactions.
Relevant data indicates that maintaining high purity levels is crucial for successful peptide synthesis outcomes .
H-Aeg(Fmoc)-OH*HCl finds several scientific applications:
H-Aeg(Fmoc)-OH·HCl (N-(2-Fmoc-ethyl)-glycine hydrochloride) serves as a critical building block in Fmoc-SPPS for synthesizing complex peptides and non-natural oligomers. Its primary role is to introduce ethylene glycol-based spacers into peptide chains, enabling structural flexibility in drug design. The compound’s Fmoc group allows orthogonal deprotection under mild basic conditions (e.g., 20% piperidine/DMF), preserving acid-labile side-chain protecting groups like tert-butyl (tBu) and trityl (Trt) [1] [5].
A key application is in peptide nucleic acid (PNA) monomer assembly. Here, H-Aeg(Fmoc)-OH·HCl provides the backbone for N-(2-aminoethyl)glycine units, facilitating PNA synthesis via standard Fmoc protocols on resins such as 2-chlorotrityl chloride. This method supports the production of customized PNAs for antisense therapies and dsRNA recognition [3] [4]. For cyclic peptide synthesis, the compound enables on-resin head-to-tail cyclization after selective deprotection, reducing side reactions during disulfide bridge formation [6].
Table 1: SPPS Applications of H-Aeg(Fmoc)-OH·HCl
Application | Resin/Strategy | Key Outcome |
---|---|---|
PNA Monomers | 2-Chlorotrityl resin | Sequence-specific dsDNA/dsRNA binding probes |
Cyclic Peptides | Rink amide MBHA resin | Enhanced metabolic stability in drug scaffolds |
Peptide-Polymer Conjugates | Sieber amide resin | Improved drug delivery systems |
The Fmoc/tBu strategy is optimal for H-Aeg(Fmoc)-OH·HCl due to its base-acid orthogonality. However, challenges like aspartimide formation (during base deprotection) or cysteine oxidation require tailored solutions:
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |
---|---|---|
Cycle Time | 12–24 hours per coupling/purification step | 30–60 minutes per coupling/deprotection cycle |
Purity Control | Intermediate purification required; ≤70% yield | No intermediates; >95% crude purity achievable |
Automation | Low compatibility | Fully automated |
H-Aeg(Fmoc)-OH·HCl Use | Limited to small peptides due to solubility issues | Ideal for sequences ≤50 residues |
SPPS dominates due to automation compatibility and elimination of intermediate isolations. H-Aeg(Fmoc)-OH·HCl’s hydrochloride salt enhances solubility in DMF/NMP, enabling efficient coupling even in sterically hindered sequences. Solution-phase remains viable only for short fragments (<5 residues), where economies of scale offset lower yields [1] [7].
Coupling agents critically influence the reaction kinetics and epimerization risk of H-Aeg(Fmoc)-OH·HCl. Key reagent classes include:
Table 2: Performance of Coupling Reagents with H-Aeg(Fmoc)-OH·HCl
Reagent | Additive | Coupling Time (min) | Epimerization (%) | Best Use Case |
---|---|---|---|---|
DIC | OxymaPure | 5 | <0.5 | Long peptide chains |
HATU | HOAt | 3 | <0.3 | Sterically hindered sites |
T3P | N-methylimidazole | 10 | <1.0 | Large-scale production |
For industrial-scale synthesis, T3P (propylphosphonic anhydride) is emerging due to low toxicity and minimal racemization, though DIC/Oxyma remains the gold standard for research-scale SPPS [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5